molecular formula C11H7FO3 B6395662 2-Fluoro-5-(furan-2-yl)benzoic acid, 95% CAS No. 1261889-09-1

2-Fluoro-5-(furan-2-yl)benzoic acid, 95%

Cat. No. B6395662
CAS RN: 1261889-09-1
M. Wt: 206.17 g/mol
InChI Key: BXMYAYJSGYYGDC-UHFFFAOYSA-N
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Description

2-Fluoro-5-(furan-2-yl)benzoic acid is an aromatic organic compound . It is one of the three isomeric fluorobenzoic acids . Its molecular formula is C7H5FO2 and it has a molecular weight of 140.1118 .


Synthesis Analysis

The synthesis of 2-Fluoro-5-(furan-2-yl)benzoic acid involves several steps. One of the methods involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another method involves the reaction of substituted benzoic acid hydrazides with substituted aromatic and heteroaromatic aldehydes .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(furan-2-yl)benzoic acid can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-5-(furan-2-yl)benzoic acid are complex and involve several steps. For example, the reaction of 2-Fluoro-5-(furan-2-yl)benzoic acid with trifluoromethyl hypofluorite (CF3OF) yields 2-fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans .


Physical And Chemical Properties Analysis

2-Fluoro-5-(furan-2-yl)benzoic acid is a white to light yellow crystal powder . It is soluble in organic solvents such as benzene, toluene, ketone, and ether .

Advantages and Limitations for Lab Experiments

The main advantage of using 2-FFCA in laboratory experiments is its ability to act as a catalyst in various reactions. This allows for the synthesis of a variety of compounds in a relatively short amount of time. Additionally, 2-FFCA is relatively inexpensive and is widely available, making it a cost-effective reagent for laboratory experiments. However, the compound can be difficult to handle due to its hygroscopic nature, making it important to store it in a tightly sealed container.

Future Directions

There are many potential future directions for the use of 2-FFCA in scientific research. For example, the compound could be used in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Additionally, 2-FFCA could be used in the development of new materials for a variety of applications, such as fuel cells and batteries. Furthermore, 2-FFCA could be used in the synthesis of new polymers and in the development of new catalysts for various reactions. Finally, 2-FFCA could be used in the synthesis of new fluorinated compounds, such as fluorinated aromatics and fluorinated heterocycles.

Synthesis Methods

2-FFCA is typically synthesized from the reaction of furan-2-carboxylic acid with sodium fluoride and silver nitrate in the presence of sulfuric acid. This reaction results in the formation of the desired product, 2-FFCA, along with sodium sulfate and silver sulfate as byproducts. The reaction is typically carried out at a temperature of approximately 150 °C and a pressure of approximately 2.0 MPa.

Scientific Research Applications

2-FFCA is widely used in scientific research due to its ability to act as a catalyst in various reactions. It is commonly used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 2-FFCA has been used in the preparation of polymers and in the synthesis of heterocyclic compounds. Furthermore, 2-FFCA has been used in the synthesis of other fluorinated compounds, such as fluorinated aromatics and fluorinated heterocycles.

Safety and Hazards

2-Fluoro-5-(furan-2-yl)benzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity, particularly in the respiratory system .

properties

IUPAC Name

2-fluoro-5-(furan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMYAYJSGYYGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688512
Record name 2-Fluoro-5-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261889-09-1
Record name 2-Fluoro-5-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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